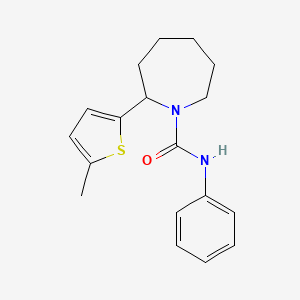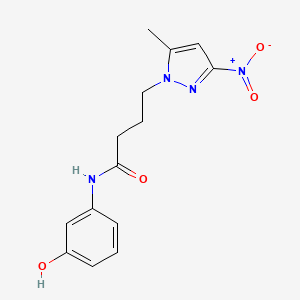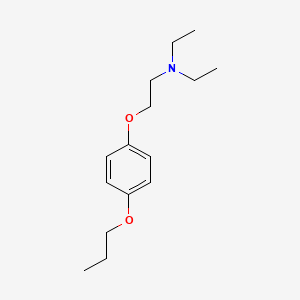
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and tramadol. MT-45 has gained attention in recent years due to its potential for abuse and its classification as a controlled substance in some countries.
Wirkmechanismus
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptor is responsible for the analgesic effects of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Biochemical and Physiological Effects:
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have abuse potential, with some users reporting addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has several advantages for use in lab experiments, including its potency, selectivity for the mu-opioid receptor, and ability to cross the blood-brain barrier. However, its potential for abuse and classification as a controlled substance in some countries may limit its availability for research purposes.
Zukünftige Richtungen
Future research on 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on its potential as a therapeutic agent for the treatment of pain, addiction, and withdrawal. It could also investigate the development of safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Additionally, research could explore the use of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide as a tool for studying the mechanisms of opioid receptor activation and the role of opioids in addiction and withdrawal.
Synthesemethoden
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is synthesized through a multistep process that involves the reaction of 2-chlorothiophene with magnesium to form a Grignard reagent, which is then reacted with 2-bromo-5-methylbenzoic acid to form 2-(5-methyl-2-thienyl)benzoic acid. This acid is then converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then reduced using lithium aluminum hydride to form 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic effects in animal models, and has been used to study the mechanisms of opioid receptor activation. 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has also been used in studies investigating the role of opioids in addiction and withdrawal.
Eigenschaften
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-12-17(22-14)16-10-6-3-7-13-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,16H,3,6-7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIGZBBJUQVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)


![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)

![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)